3-(1-isoquinolinyl)-2-benzofuran-1(3H)-one
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Overview
Description
3-(1-Isoquinolinyl)-2-benzofuran-1(3H)-one is a heterocyclic compound that contains both isoquinoline and benzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-isoquinolinyl)-2-benzofuran-1(3H)-one typically involves the condensation of isoquinoline derivatives with benzofuran derivatives under specific reaction conditions. One common method involves the use of polyphosphoric acid (PPA) as a catalyst to facilitate the reaction between 2-(3,4-dimethoxyphenyl)ethan-1-amine and aliphatic nitro compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1-Isoquinolinyl)-2-benzofuran-1(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quinone derivatives, while substitution reactions can produce a variety of functionalized isoquinoline and benzofuran derivatives .
Scientific Research Applications
3-(1-Isoquinolinyl)-2-benzofuran-1(3H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1-isoquinolinyl)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinoline and benzofuran derivatives, such as:
- 6,7-Dimethoxy-3,4-dihydroisoquinoline
- 2-(3,4-Dihydro-2(1H)-isoquinolinyl)-N-methylethanamine
- Imidazo[5,1-a]isoquinoline derivatives
Uniqueness
What sets 3-(1-isoquinolinyl)-2-benzofuran-1(3H)-one apart from these similar compounds is its unique combination of isoquinoline and benzofuran moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
Properties
CAS No. |
24223-06-1 |
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Molecular Formula |
C17H11NO2 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
3-isoquinolin-1-yl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C17H11NO2/c19-17-14-8-4-3-7-13(14)16(20-17)15-12-6-2-1-5-11(12)9-10-18-15/h1-10,16H |
InChI Key |
DAAVHFJSZISNAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3C4=CC=CC=C4C(=O)O3 |
Origin of Product |
United States |
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